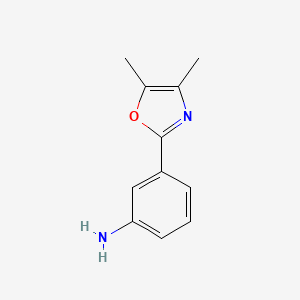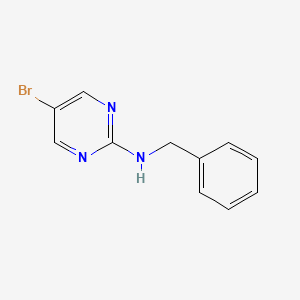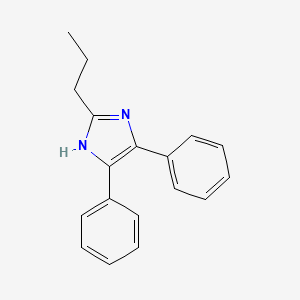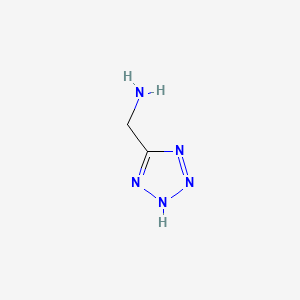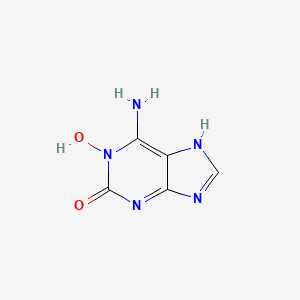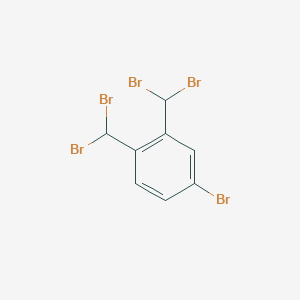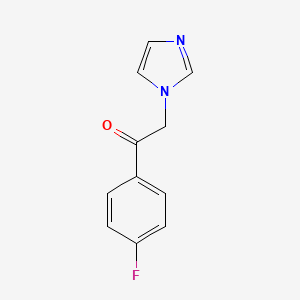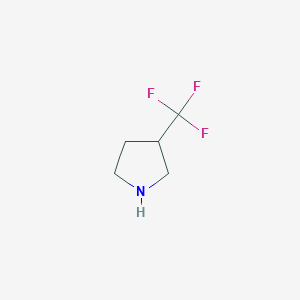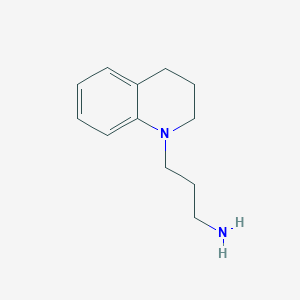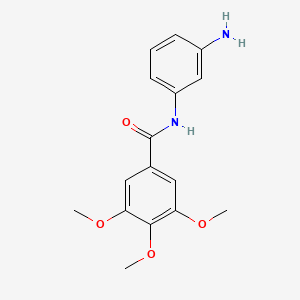
N-(3-aminophenyl)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, structure, and the type of functional groups present. It may also include its role or use in various applications such as pharmaceuticals, chemical reactions, etc.
Synthesis Analysis
This involves the methods and procedures used to synthesize the compound. It includes the starting materials, reagents, catalysts, and the conditions under which the synthesis is carried out.Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used.Chemical Reactions Analysis
This involves the study of how the compound reacts with other substances. It includes the study of its reactivity, the products formed during the reaction, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties such as melting point, boiling point, solubility, stability, etc.Applications De Recherche Scientifique
Memory Enhancement
N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives have shown potential as memory enhancers. These compounds, exhibiting acetylcholinesterase-inhibiting activity, have demonstrated dose-dependent increases in memory retention, with significant enhancement observed in specific derivatives (Piplani et al., 2018).
Antioxidant Properties
Amino-substituted benzamide derivatives, including N-(4-aminophenyl)-3,4,5-trimethoxybenzamide, have been recognized for their antioxidant capabilities. These compounds effectively scavenge free radicals, with their electrochemical oxidation mechanisms contributing to this activity (Jovanović et al., 2020).
Cancer Treatment
In the context of cancer therapy, N-(3-benzamidophenylcarbamothioyl)-3,4,5-trimethoxybenzamide (MRT-10) and related compounds have been identified as Smoothened antagonists, offering a promising avenue for treating cancers linked to abnormal Hedgehog signaling (Manetti et al., 2010).
CNS Depressant Activity
Research on heterocyclic 3,4,5-trimethoxybenzamides has indicated potential CNS depressant activity in certain derivatives, pointing towards therapeutic applications in neurology and psychiatry (Parravicini et al., 1976).
Anticonvulsant Activity
Compounds synthesized from 3,4,5-trimethoxybenzamides have demonstrated anticonvulsant properties. This includes inhibiting the oxidation of pyruvic acid and displaying anticonvulsant activity, although these two effects appear to be unrelated (Chaturvedi et al., 1972).
Antiviral Properties
Derivatives of 3,4,5-trimethoxybenzamide, such as N-[4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide, have shown promising results as antiviral agents, particularly against bovine viral diarrhea virus (BVDV), suggesting potential for future antiviral drug development (Ibba et al., 2018).
Safety And Hazards
This involves the study of the potential risks associated with the compound. It includes its toxicity, flammability, environmental impact, and the precautions needed to handle it safely.
Orientations Futures
This involves the potential future applications and studies of the compound. It could include potential uses in medicine, industry, or research, and what future studies could be conducted to learn more about it.
Please note that the availability of this information can vary depending on the compound and the extent of research conducted on it. For a specific compound like “N-(3-aminophenyl)-3,4,5-trimethoxybenzamide”, you may need to refer to scientific literature or databases. If you have access to a university library, they often have subscriptions to these resources. Alternatively, databases like PubMed for biomedical literature, or the American Chemical Society publications for chemical literature, can be good places to start. Please remember to evaluate the reliability of your sources and to cite them appropriately in your work.
Propriétés
IUPAC Name |
N-(3-aminophenyl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-20-13-7-10(8-14(21-2)15(13)22-3)16(19)18-12-6-4-5-11(17)9-12/h4-9H,17H2,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCHZIFHRSZDDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminophenyl)-3,4,5-trimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

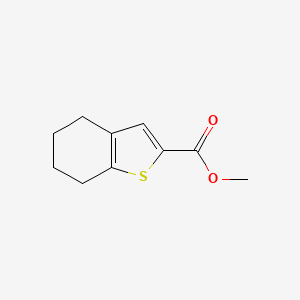
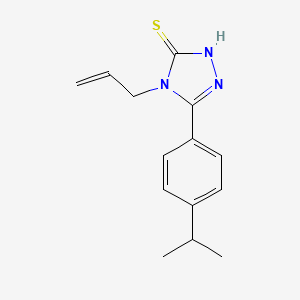
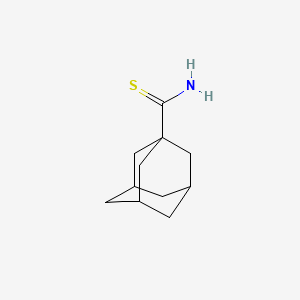
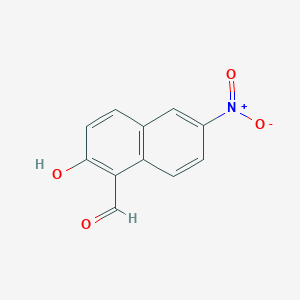
![7-Amino-1H,2H,3H,9H-pyrrolo[2,1-B]quinazolin-9-one](/img/structure/B1335997.png)
